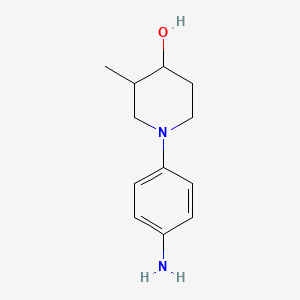

1-(4-Aminophenyl)-3-methylpiperidin-4-ol

Overview

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps, each requiring specific reagents and conditions. For example, the synthesis of amines, which might be relevant here, can involve alkylation or arylation reactions on nitrogen .Chemical Reactions Analysis

The chemical reactions involving a specific compound depend on its molecular structure and the conditions under which it’s reacted. Amines, for instance, can undergo a variety of reactions, including alkylation, acylation, and sulfonation .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These can include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Fluorescent Sensing and Bacterial Imaging

A study describes the development of fluorescent sensors, including compounds structurally similar to 1-(4-Aminophenyl)-3-methylpiperidin-4-ol, for the selective recognition of aluminum ions. These sensors exhibit "OFF-ON type" fluorescent behavior in the presence of Al3+ ions and have been utilized for bacterial cell imaging, showcasing potential applications in environmental monitoring and biological research (Yadav & Singh, 2018).

Photophysical Properties

Research on the photophysical properties of N-phenyl substituted 4-aminostilbenes, related to this compound, reveals significant insights into their fluorescence enhancement. The introduction of N-phenyl substituents leads to a more planar geometry, resulting in a red shift in absorption and fluorescence spectra, and high fluorescence quantum yields. This "amino conjugation effect" suggests potential applications in designing fluorescent materials and optical devices (Yang, Chiou, & Liau, 2002).

Sigma Receptor Ligands

A study focused on the synthesis and biological profiling of new substituted 1-phenyl-2-cyclopropylmethylamines, which include structures related to this compound. These compounds exhibit high affinity for sigma receptors, important in neuropharmacology. The findings suggest applications in developing therapeutic agents targeting sigma receptors, which are implicated in several neurological disorders (Prezzavento et al., 2007).

DNA Interaction and Docking Studies

Research into novel Schiff base ligands derived from 2,6-diaminopyridine, structurally akin to this compound, has shown significant DNA binding activity. These ligands and their metal complexes have been investigated for their DNA interaction capabilities, suggesting potential applications in the development of new therapeutic agents and molecular probes (Kurt et al., 2020).

Oligonucleotide Synthesis

A study on the synthesis of 2-(N-formyl-N-methyl)aminoethyl deoxyribonucleoside phosphoramidite for oligonucleotide synthesis highlights the potential of compounds related to this compound in improving the efficiency and cost-effectiveness of therapeutic oligonucleotide production. This research may have implications for the development of novel nucleic acid-based therapeutics (Grajkowski et al., 2001).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-(4-aminophenyl)-3-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9-8-14(7-6-12(9)15)11-4-2-10(13)3-5-11/h2-5,9,12,15H,6-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDZSYJUOOYEJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(Difluoromethyl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1531619.png)

![1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1531620.png)

![1-[(3-Bromo-5-methylphenyl)methyl]azetidine](/img/structure/B1531624.png)

![2-[(5-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol](/img/structure/B1531630.png)

![[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid](/img/structure/B1531633.png)